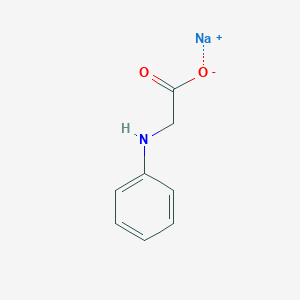

Sodium N-phenylglycinate

Description

Structure

2D Structure

Properties

CAS No. |

10265-69-7 |

|---|---|

Molecular Formula |

C8H8NNaO2 |

Molecular Weight |

173.14 g/mol |

IUPAC Name |

sodium;2-anilinoacetate |

InChI |

InChI=1S/C8H9NO2.Na/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 |

InChI Key |

YEMGQZDWLLBIEY-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |

Other CAS No. |

10265-69-7 |

Related CAS |

103-01-5 (Parent) |

Origin of Product |

United States |

Structural Elucidation and Solid State Chemistry of Sodium N Phenylglycinate

X-ray Crystallography for Crystal Structure Determination

Analysis of Monoclinic System and Space Group (e.g., P21/n, P21/c)

Crystallographic studies of sodium DL-phenylglycinate trihydrate have shown that it crystallizes in the monoclinic system. researchgate.net The space group has been identified as P21/n, which is a common space group for centrosymmetric structures. researchgate.netresearchgate.net The monoclinic system is characterized by three unequal axes with one non-orthogonal angle, while the P21/n space group indicates the presence of a two-fold screw axis and a diagonal glide plane.

Asymmetric Unit Composition and Molecular Conformation in the Solid State

The asymmetric unit of sodium DL-phenylglycinate trihydrate contains one phenylglycinate anion, one sodium cation, and three water molecules. researchgate.netresearchgate.net This means that the entire crystal structure can be generated by applying the symmetry operations of the P21/n space group to this fundamental unit. In the solid state, the phenylglycinate anion adopts a specific conformation, which is influenced by the crystal packing forces and intermolecular interactions.

Coordination Environment of the Sodium Cation

The sodium cation (Na⁺) plays a crucial role in the crystal structure by acting as a connecting center. Each Na⁺ ion is coordinated by six oxygen atoms. researchgate.net These oxygen atoms originate from five different water molecules and one carboxylate group of a phenylglycinate anion. researchgate.net The average Na⁺···O distance is approximately 2.41 Å. researchgate.net This coordination geometry results in a distorted octahedral environment around the sodium ion, linking the various components of the crystal structure together.

| Coordinating Atom | Source Molecule | Number of Coordinating Atoms | Average Na⁺···O Distance (Å) |

|---|---|---|---|

| Oxygen | Water | 5 | 2.41 researchgate.net |

| Oxygen | Carboxylate Group (Phenylglycinate) | 1 |

| Donor | Acceptor | Interaction Type | Role in Crystal Structure |

|---|---|---|---|

| O-H (Water) | O (Water, Carboxylate) | O–H···O | Forms layers and connects components. researchgate.netresearchgate.net |

| N-H (Amino Group) | O (Water, Carboxylate) | N–H···O | Contributes to the layered structure. researchgate.netresearchgate.net |

Layered Crystal Structures and Factors Influencing Their Formation

The solid-state architecture of sodium N-phenylglycinate, particularly in its hydrated form (Sodium DL-phenylglycinate trihydrate), is characterized by a distinct layered crystal structure. researchgate.netresearchgate.net These layers are formed parallel to the (010) crystallographic plane and are composed of a network of water molecules, sodium cations, and the carboxyl and amino groups of the phenylglycinate anions. researchgate.netresearchgate.net The cohesion and stability of these layers are primarily dictated by a combination of strong and weak intermolecular forces.

A critical factor in the formation of this layered arrangement is the extensive network of hydrogen bonds. researchgate.netresearchgate.net Specifically, medium-strength N–H⋯O and weaker O–H⋯O hydrogen bonds link the water molecules, sodium ions, and the hydrophilic portions of the phenylglycinate anions together, creating a well-defined hydrophilic zone within the layers. researchgate.net Each sodium cation is coordinated by six oxygen atoms, five originating from different water molecules and one from the carboxyl group of a phenylglycinate anion, with a mean Na+⋯O distance of 2.41Å. researchgate.net

Table 3.1: Crystal Data for Sodium DL-phenylglycinate Trihydrate

| Parameter | Value |

|---|---|

| Formula | C₈H₈NNaO₂·3H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z (formula units per cell) | 4 |

| Na⁺ Coordination | 6 O atoms (5 from H₂O, 1 from carboxyl group) |

| Mean Na⁺···O distance | 2.41 Å |

| Key Interactions | O–H⋯O and N–H⋯O hydrogen bonds, π-stacking |

| Centroid-centroid separation | 6.199 Å |

Data sourced from Ilczyszyn et al. (2009). researchgate.net

Conformational Analysis in Various Phases

Theoretical Investigations of Conformational Space of N-Phenylglycine and its Anion

The conformational landscape of N-phenylglycine and its anion has been the subject of extensive theoretical investigation, employing sophisticated computational methods to map out its potential energy surface. aip.orgresearchgate.net Quantum mechanical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional and the MP2 (Møller-Plesset perturbation theory) level of approximation, have been utilized to explore the molecule's conformational space. aip.orgresearchgate.netconicet.gov.ar

These theoretical studies have revealed a remarkably complex potential energy surface, with as many as seventeen distinct minima identified for the neutral N-phenylglycine molecule. aip.orgresearchgate.net These minima correspond to different stable conformers of the molecule in the gas phase. The calculations are essential for understanding the relative energies of these conformers and the energy barriers that separate them, which in turn determines their equilibrium populations at a given temperature. aip.orgresearchgate.net Theoretical models also indicate that entropic effects play a significant role in determining the equilibrium populations, especially for conformers where strong intramolecular hydrogen bonds reduce the molecule's conformational flexibility and thus its entropy. aip.orgresearchgate.net

While most detailed theoretical work has focused on the neutral form of N-phenylglycine, similar computational approaches have been applied to investigate the structure and stability of the anions of related molecules like L-phenylalanine. nih.govnih.gov These studies on related amino acid anions reveal that the removal of a proton from the carboxylic acid group leads to a different set of stable conformations, governed by a new balance of intramolecular forces. nih.gov For the N-phenylglycinate anion, the conformational space is likewise dictated by interactions involving the negatively charged carboxylate group, the amino group, and the phenyl ring.

Identification and Characterization of Distinct Conformers

Theoretical calculations and experimental studies, such as Fourier transform microwave spectroscopy, have led to the identification and unequivocal characterization of several distinct conformers of N-phenylglycine. aip.orgnih.gov These conformers are primarily distinguished by the nature and pattern of their intramolecular hydrogen bonds, which are the dominant stabilizing interactions. aip.orgresearchgate.net

The conformers are often categorized into types based on the specific atoms involved in these hydrogen bonds: aip.orgresearchgate.net

Type I: Stabilized by a hydrogen bond between a hydrogen atom of the amino group and the carbonyl oxygen (N–H···O=C). Some Type I conformers exhibit additional stabilization through an N–H···π interaction with the phenyl ring. aip.orgnih.gov

Type II: Characterized by a strong hydrogen bond between the hydroxyl hydrogen of the carboxylic acid group and the nitrogen atom of the amino group (O–H···N). aip.orgnih.gov

Type III: Involves a weaker hydrogen bond between a hydrogen on the amino group and the hydroxyl oxygen (N–H···O–H). aip.orgresearchgate.net

Type IV: Stabilized by a C=O···H–C contact. aip.orgresearchgate.net

Further classification of these conformers is based on the orientation of the carboxylic acid group, which can be either cis (O=C–O–H dihedral angle of ~0°) or trans (dihedral angle of ~180°). aip.org For instance, the most stable conformer identified in the gas phase is of type I, featuring a cis-COOH configuration and stabilized by both an N–H···O=C and an N–H···π hydrogen bond. nih.gov In cryogenic matrices, three conformers have been experimentally observed: the ground state conformer (ICa) and two others (ICc and IITa). aip.orgresearchgate.net Through selective irradiation, two additional high-energy conformers (ITc and ITa) have been generated and characterized for the first time. aip.orgresearchgate.net

Table 3.2: Major Conformers of N-Phenylglycine and Their Stabilizing Intramolecular Interactions

| Conformer Type | Key Intramolecular Interaction | Carboxylic Acid Configuration |

|---|---|---|

| Type I | N–H···O=C | cis or trans |

| Type II | O–H···N | cis or trans |

| Type III | N–H···O–H | cis or trans |

| Type IV | C=O···H–C | cis or trans |

Data sourced from Borba et al. (2014) and Sanz et al. (2006). aip.orgresearchgate.netnih.gov

Advanced Spectroscopic Characterization of Sodium N Phenylglycinate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of Sodium N-phenylglycinate. Both IR and Raman spectroscopy measure the vibrational energies of the molecule's bonds. Due to different quantum mechanical selection rules, these two techniques often provide complementary information. In the case of this compound, the spectra are dominated by vibrations from the monosubstituted phenyl ring, the secondary amine group, and the carboxylate group.

The interpretation of IR and Raman spectra involves assigning specific absorption bands or scattering peaks to the corresponding vibrational modes of the molecule. These assignments are typically made by comparing the observed frequencies with those of similar compounds and functional groups. For this compound, the key vibrational modes include the stretching and bending of the N-H, C-H, and C=O bonds, as well as the characteristic vibrations of the phenyl ring.

The conversion of the carboxylic acid in N-phenylglycine to its sodium salt (sodium carboxylate) induces significant changes in the vibrational spectrum. Notably, the characteristic C=O stretching vibration of the carboxylic acid (typically around 1700 cm⁻¹) is replaced by two distinct bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)) of the carboxylate group (COO⁻) sciencepublishinggroup.comacs.org. The positions of these bands are sensitive to the coordination with the sodium ion.

Below is a table of tentative vibrational band assignments for this compound based on characteristic frequencies for similar aromatic amino acid salts researchgate.net.

| Wave Number (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3400-3300 | Medium | Weak | ν(N-H) - N-H stretching |

| ~3100-3000 | Medium | Strong | ν(C-H)ₐᵣ - Aromatic C-H stretching |

| ~2900-2800 | Weak | Medium | ν(C-H)ₐₗ - Aliphatic CH₂ stretching |

| ~1600-1580 | Strong | Strong | νₐₛ(COO⁻) - Asymmetric stretching of the carboxylate group |

| ~1590, ~1490 | Strong | Strong | ν(C=C)ₐᵣ - Phenyl ring stretching vibrations |

| ~1420-1380 | Strong | Medium | νₛ(COO⁻) - Symmetric stretching of the carboxylate group |

| ~1350-1250 | Medium | Weak | δ(C-H) - In-plane C-H bending |

| ~1175 | Medium | Strong | In-plane phenyl ring deformation |

| ~1075, ~1025 | Medium | Medium | In-plane C-H bending of the phenyl ring |

| ~750 | Strong | Weak | γ(C-H) - Out-of-plane C-H bending (monosubstituted ring) |

| ~690 | Strong | Weak | Out-of-plane phenyl ring deformation |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric, ar = aromatic, al = aliphatic. Actual peak positions may vary based on sample preparation and physical state.

In the solid state, the vibrational spectra of this compound are significantly influenced by its crystal lattice structure. Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the precise frequencies and shapes of the vibrational bands researchgate.net. The N-H group of the amino acid can act as a hydrogen bond donor, while the oxygen atoms of the carboxylate group are strong hydrogen bond acceptors.

These extensive hydrogen bonding networks in the crystal lead to several observable spectral effects:

Band Shifting: The N-H stretching frequency is typically shifted to lower wavenumbers (a redshift) compared to the free molecule, which is a hallmark of its involvement in hydrogen bonding. Similarly, the carboxylate stretching frequencies are sensitive to the coordination environment of the Na⁺ ion and hydrogen bonding interactions researchgate.net.

Band Broadening: Bands associated with groups involved in hydrogen bonding, such as the N-H stretch, often appear broadened due to the distribution of hydrogen bond strengths and distances within the crystal lattice.

Appearance of New Bands: Intermolecular vibrations, known as lattice modes, may appear in the far-infrared or low-frequency Raman region (typically below 400 cm⁻¹). These modes correspond to the collective motions of molecules within the crystal lattice.

Studying the infrared spectrum of this compound at varying temperatures can provide valuable information on molecular dynamics and the strength of intermolecular interactions. As the temperature of a crystalline sample is lowered, thermal motion is reduced, which generally leads to the sharpening of spectral bands and a slight shift in their positions nih.govresearchgate.net.

For bands associated with hydrogen-bonded groups, such as the N-H and COO⁻ moieties, a decrease in temperature typically causes a "blueshift" (a shift to higher vibrational frequencies) researchgate.netresearchgate.net. This phenomenon occurs because cooling strengthens the intermolecular hydrogen bonds, making the associated bonds stiffer and thus increasing their vibrational energy. The magnitude of this temperature-induced shift can be correlated with the strength of the hydrogen bonds and the anharmonicity of the potential energy surface of the vibration nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of this compound, providing unambiguous information about the carbon-hydrogen framework and the local environment of specific nuclei.

¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule. For this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons (α-protons), and the amine proton.

In a typical deuterated solvent like D₂O, the acidic proton of the amine group (N-H) will exchange with deuterium (B1214612) and its signal will disappear from the spectrum. The expected signals are:

Aromatic Protons (C₆H₅): These protons typically appear in the downfield region of the spectrum, approximately between 6.5 and 7.5 ppm. Due to the electron-donating nature of the amine substituent, the ortho- and para-protons are expected to be shifted slightly upfield compared to the meta-protons, resulting in a complex multiplet pattern.

Methylene Protons (CH₂): The two protons on the carbon adjacent to the carboxylate group are chemically equivalent and are expected to appear as a singlet. Their chemical shift would likely be in the range of 3.5 to 4.0 ppm.

The integration of the peak areas provides a quantitative measure of the number of protons in each environment (a 5:2 ratio for the aromatic to methylene protons), confirming the molecular structure. Furthermore, the absence of unexpected signals is a strong indicator of the sample's purity.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | ~6.5 - 7.5 | Multiplet | 5H |

| Methylene (α-CH₂) | ~3.5 - 4.0 | Singlet | 2H |

| Amine (N-H) | Variable (exchanges in D₂O) | (Broad) Singlet | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.

While solution-state NMR provides information on the averaged molecular structure, solid-state NMR (ssNMR) spectroscopy probes the molecule in its crystalline form. This technique is highly sensitive to the local structural environment, including polymorphism (the existence of different crystal structures), hydrogen bonding, and molecular packing acs.orgmdpi.com.

For this compound, several nuclei can be investigated:

¹³C Solid-State NMR: A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum would resolve separate signals for each chemically distinct carbon atom. The chemical shifts of the carboxylate carbon (~170-180 ppm) and the aromatic carbons would be particularly informative. The presence of multiple peaks for a single type of carbon could indicate the existence of different polymorphs or multiple non-equivalent molecules in the crystal's asymmetric unit acs.org.

²³Na Solid-State NMR: As a quadrupolar nucleus (spin I = 3/2), the ²³Na NMR signal is extremely sensitive to the local symmetry of the sodium cation's coordination environment . The quadrupolar coupling constant and chemical shift can provide detailed information about the number of oxygen atoms from the carboxylate groups and any water molecules coordinating to the Na⁺ ion, as well as the Na-O distances and angles researchgate.netresearchgate.net.

¹⁵N or ¹⁴N Solid-State NMR: Although technically more challenging, ¹⁵N or ¹⁴N ssNMR can directly probe the nitrogen atom of the amine group. The chemical shift and, for ¹⁴N, the quadrupolar parameters are sensitive to the protonation state and the specific hydrogen-bonding interactions involving the N-H group nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. For organic molecules like this compound, this technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic ring and non-bonding electrons on heteroatoms. The absorption of photons excites electrons from lower energy ground states to higher energy excited states. tanta.edu.eg The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. tanta.edu.eg

A concentration-dependent spectral analysis is fundamental to understanding the behavior of a compound in solution and is governed by the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, a series of solutions with varying concentrations would be prepared and their UV-Vis spectra recorded.

The intensity of the absorption is expected to be proportional to the sample concentration. uomustansiriyah.edu.iq Plotting the absorbance at a specific wavelength (λmax) against the concentration should yield a linear relationship, confirming that the compound adheres to the Beer-Lambert Law within the tested concentration range. Deviations from linearity might suggest molecular aggregation or other concentration-dependent phenomena. This analysis is crucial for quantitative applications and for determining the molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength. Pronounced, concentration-dependent changes in absorbance can also be indicative of binding interactions if another molecule is present. nih.gov

Table 1: Representative Concentration-Dependent UV-Vis Absorbance Data for this compound at λmax

| Concentration (M) | Absorbance at λmax |

|---|---|

| 1.0 x 10⁻⁵ | 0.15 |

| 2.0 x 10⁻⁵ | 0.30 |

| 4.0 x 10⁻⁵ | 0.60 |

| 6.0 x 10⁻⁵ | 0.90 |

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic phenyl group and the non-bonding electrons on the nitrogen and oxygen atoms. The primary transitions observed for such molecules are π→π* and n→π*. tanta.edu.eg

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. uzh.chyoutube.com They are characteristic of molecules containing unsaturated groups (chromophores) such as the phenyl ring in N-phenylglycinate. tanta.edu.eg These transitions are typically of high intensity, resulting in large molar absorptivity values (ε on the order of 10,000). libretexts.org For the phenyl group, multiple π→π* transitions are expected, corresponding to the excitation of electrons within the aromatic system.

n→π Transitions:* These transitions occur when a non-bonding electron (from a lone pair on an atom like nitrogen or oxygen) is promoted to an antibonding π* orbital. uzh.chyoutube.com The carboxylate and the secondary amine groups in this compound possess non-bonding electrons. These transitions are generally of much lower intensity (ε less than 2000) compared to π→π* transitions and occur at longer wavelengths (lower energy). libretexts.org

The solvent can influence the position of these absorption bands. Typically, as solvent polarity increases, π→π* transitions undergo a red shift (to longer wavelengths), while n→π* transitions experience a blue shift (to shorter wavelengths). uomustansiriyah.edu.iqlibretexts.org

Table 2: Hypothetical Assignment of Electronic Transitions for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assigned Transition | Associated Chromophore |

|---|---|---|---|

| ~204 | ~8,000 | π→π* | Phenyl Ring |

| ~255 | ~200 | π→π* | Phenyl Ring (symmetry-forbidden) |

Fourier Transform Microwave Spectroscopy for Neutral N-Phenylglycine

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution spectroscopic technique used to measure the rotational spectrum of molecules in the gas phase. nist.govacademie-sciences.fr This method provides extremely precise information about the molecule's geometry and structure, free from the intermolecular interactions present in condensed phases. core.ac.uk For a molecule like neutral N-phenylglycine, which is not readily vaporized, the technique would typically be coupled with laser ablation (LA-MB-FTMW) to bring the molecule into the gas phase within a supersonic expansion. core.ac.ukcomporgchem.com

In the supersonic expansion, the molecules are cooled to very low rotational and vibrational temperatures, simplifying the spectrum and allowing for the "freezing out" of different stable molecular conformations. core.ac.uk The FTMW experiment would measure the rotational transitions of each conformer. By comparing the experimentally determined rotational constants (A, B, and C) and other spectroscopic parameters, such as nuclear quadrupole coupling constants for the ¹⁴N nucleus, with those predicted from high-level quantum chemical calculations, the specific three-dimensional structures of the observed conformers can be unambiguously identified. core.ac.ukcomporgchem.com This approach allows for a detailed characterization of the conformational landscape of N-phenylglycine, revealing how intramolecular forces, such as hydrogen bonds, dictate its preferred shapes.

Table 3: Hypothetical Spectroscopic Constants for a Stable Conformer of Neutral N-Phenylglycine

| Spectroscopic Parameter | Unit | Hypothetical Value |

|---|---|---|

| Rotational Constant A | MHz | 1500 |

| Rotational Constant B | MHz | 450 |

| Rotational Constant C | MHz | 380 |

| ¹⁴N Quadrupole Coupling Constant (χaa) | MHz | 1.5 |

Computational Chemistry and Theoretical Studies on Sodium N Phenylglycinate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic structure and properties of molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like Sodium N-phenylglycinate. nih.gov DFT calculations are founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nih.gov This approach allows for the prediction of various molecular properties, including equilibrium geometries, vibrational frequencies, and parameters related to chemical reactivity. nih.govniscpr.res.in Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) to perform these calculations. nih.govniscpr.res.in

A fundamental application of DFT is geometry optimization, a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. youtube.com This procedure iteratively adjusts the molecular geometry to lower its total energy until a stable conformation, or local minimum, is reached. youtube.commdpi.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable form. The resulting optimized structure represents the molecule's equilibrium geometry. For instance, DFT calculations have been successfully used to determine the optimized structures of complexes involving the closely related zwitterionic phenylglycine. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed in detail. This analysis often involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, charge transfer, and intramolecular hyperconjugative interactions within the molecular system. niscpr.res.in

Below is a representative table illustrating the types of geometric parameters that are determined through DFT optimization.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond in the carboxylate group. | ~1.25 - 1.28 Å |

| C-N Bond Length | Length of the bond between the phenyl ring and the nitrogen atom. | ~1.38 - 1.42 Å |

| N-Cα Bond Length | Length of the bond between the nitrogen and the alpha-carbon. | ~1.45 - 1.48 Å |

| C-C-N Bond Angle | Angle involving two carbons of the phenyl ring and the nitrogen atom. | ~120 - 122° |

| O-C-O Bond Angle | Angle within the carboxylate group. | ~124 - 126° |

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding normal modes. niscpr.res.in These theoretical frequencies can be assigned to specific molecular motions, such as stretching, bending, or torsional vibrations. ajchem-a.com

For robust validation, the calculated vibrational spectra are typically compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. ajchem-a.com A close agreement between the theoretical and experimental wavenumbers confirms the accuracy of the optimized molecular geometry and the chosen computational method. ajchem-a.com In many cases, calculated frequencies are scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. niscpr.res.in Studies on related molecules like N-benzoyl glycine (B1666218) have shown excellent agreement between DFT-calculated frequencies and observed spectra, allowing for a detailed interpretation of the vibrational modes. niscpr.res.in

The following table provides an example of how theoretical and experimental vibrational frequencies are compared and assigned for a molecule similar to N-phenylglycinate.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3344 | 3468 |

| C=O Stretch (asymmetric) | 1750 | 1738 |

| C=O Stretch (symmetric) | 1613 | 1647 |

| C-N Stretch | Not Observed | 1047 |

| Phenyl Ring C-H Stretch | 3050 - 3100 | 3060 - 3110 |

Data presented is representative, based on studies of N-benzoyl glycine. niscpr.res.in

Molecules with rotatable single bonds, such as N-phenylglycinate, can exist in multiple spatial arrangements known as conformations. nih.gov The collection of all possible conformations and their corresponding potential energies defines the molecule's conformational energy landscape or potential energy surface (PES). youtube.comfrontiersin.org DFT calculations are instrumental in exploring these landscapes by systematically rotating specific bonds (e.g., the C-N bond or C-C bonds) and calculating the energy at each step.

This exploration allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between these conformers. nih.gov The resulting PES provides a detailed map of the molecule's flexibility and identifies the most energetically favorable conformation(s). frontiersin.org For complex biomolecules, energy landscapes can be "multifunneled," featuring several competing low-energy structures that may be relevant to the molecule's function. nih.gov Understanding this landscape is crucial for predicting the dominant structures a molecule will adopt in different environments.

In the solid state or in solution, molecules interact with their neighbors through a variety of non-covalent forces. DFT is a powerful tool for quantifying these intermolecular interactions, which govern processes like crystal packing and molecular recognition. scispace.com For this compound, key interactions would include hydrogen bonds between the N-H group and the carboxylate oxygen atoms of adjacent molecules, as well as van der Waals forces.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to characterize these interactions. mdpi.com QTAIM identifies bond critical points (BCPs) between interacting atoms and analyzes the electron density (ρ) and its Laplacian (∇²ρ) at these points to determine the nature and strength of the bond. mdpi.com Additionally, Reduced Density Gradient (RDG) analysis can visually distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and strong repulsive interactions. mdpi.com These analyses provide quantitative data on interaction energies and the degree of charge transfer between molecules, offering deep insight into the forces that stabilize the system. mdpi.com

A cation-π interaction is a non-covalent force between a cation and the electron-rich face of a π-system, such as an aromatic ring. aps.org In this compound, this interaction would occur between the sodium ion (Na+) and the phenyl group. These interactions play a significant role in molecular recognition and the structural stability of biological and chemical systems. nih.gov

Computational studies, including DFT and higher-level ab initio calculations, are used to model the geometry and binding energy of cation-π interactions. rsc.org For example, research on the glycine receptor has used computational modeling to demonstrate a crucial cation-π interaction between the primary amine of glycine (a cation at physiological pH) and a phenylalanine residue in the binding site. nih.govnih.gov DFT calculations can map the potential energy surface for the interaction, revealing the optimal distance and orientation of the cation relative to the aromatic ring. rsc.org The strength of this interaction is influenced by factors such as the nature of the cation, substituents on the aromatic ring, and the surrounding environment. aps.orgrsc.org

Regioselectivity describes the preference for a chemical reaction to occur at one specific site on a molecule over other possible sites. rsc.org DFT calculations can provide powerful insights into the factors that control this selectivity. By modeling the potential energy surfaces of different reaction pathways, chemists can identify the transition states and calculate their corresponding activation energies. mdpi.com According to transition state theory, the reaction pathway with the lowest activation energy barrier will be the most kinetically favorable, thus predicting the major product. mdpi.com

For a molecule like N-phenylglycinate, which has multiple potentially reactive sites (the aromatic ring, the amine, and the carboxylate group), DFT can be used to predict the outcome of various reactions, such as electrophilic aromatic substitution or reactions at the nitrogen atom. nih.gov Computational studies on the C-H activation of N-heterocycles, for instance, have used DFT to corroborate proposed mechanisms and identify the rate-limiting steps, explaining the observed regioselectivity. nih.gov These computational tools are invaluable for understanding reaction mechanisms and for planning synthetic strategies. rsc.org

Molecular Dynamics Simulations for Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into the spontaneous self-assembly of these molecules in an aqueous environment. The amphiphilic nature of N-phenylglycinate, possessing both a hydrophobic phenyl group and a hydrophilic glycinate (B8599266) moiety, drives the formation of ordered aggregates to minimize unfavorable interactions with water.

In a typical MD simulation of this system, a number of this compound molecules are placed in a simulation box filled with explicit water molecules. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds by integrating Newton's equations of motion, allowing the system to evolve naturally. Over the course of the simulation, which can span from nanoseconds to microseconds, researchers can observe the aggregation process, starting from randomly distributed molecules to the formation of stable supramolecular structures such as micelles or layered assemblies.

Detailed analysis of the simulation trajectories can reveal the primary driving forces behind the self-assembly. For this compound, it is expected that hydrophobic interactions between the phenyl rings and π-stacking are the dominant forces leading to aggregation. The charged carboxylate groups, along with the sodium counter-ions, would likely reside at the surface of the aggregates, interacting with the surrounding water molecules.

One of the key quantitative analyses that can be extracted from MD simulations is the radial distribution function (RDF), g(r). The RDF describes the probability of finding a particle at a certain distance from a reference particle. For instance, the RDF between the centers of mass of the phenyl rings can indicate the preferred packing arrangement within the aggregates. A sharp peak at a short distance would signify a well-defined, ordered structure, characteristic of π-stacking interactions.

Table 1: Illustrative Radial Distribution Function (RDF) Peak Distances for Key Interactions in a Simulated this compound Aggregate

| Interacting Groups | Peak Distance (Å) | Interpretation |

| Phenyl Ring - Phenyl Ring (Center of Mass) | 3.5 - 4.5 | Indicates π-stacking between aromatic rings, a major driver of aggregation. |

| Sodium Ion - Carboxylate Oxygen | 2.2 - 2.6 | Represents the close association of the counter-ion with the charged head group. |

| Carboxylate Oxygen - Water Hydrogen | 1.6 - 2.0 | Shows hydrogen bonding between the hydrophilic part of the molecule and the solvent. |

| Phenyl Ring - Water Oxygen | > 4.0 | A region of low probability, demonstrating the hydrophobic nature of the phenyl group. |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

These simulations can also elucidate the role of the sodium counter-ions in the self-assembly process. The ions can influence the size and shape of the aggregates by screening the electrostatic repulsion between the negatively charged carboxylate groups, allowing for closer packing of the N-phenylglycinate molecules.

Semi-Empirical Quantum Mechanics Calculations for Non-Covalent Interactions

Semi-empirical quantum mechanics (SQM) methods offer a computationally efficient way to study the electronic structure and energetics of molecular systems. wikipedia.org These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations, making them suitable for larger systems where high-level ab initio calculations are not feasible. wikipedia.org For the this compound system, SQM calculations are particularly useful for quantifying the non-covalent interactions that stabilize the self-assembled structures observed in molecular dynamics simulations.

The key non-covalent interactions at play in the aggregation of this compound are π-stacking between the phenyl rings and cation-π interactions between the sodium ions and the aromatic rings. SQM methods can be employed to calculate the binding energies of these interactions for a dimer or a small cluster of molecules extracted from an MD simulation.

π-Stacking Interactions: The interaction between two parallel phenyl rings is a classic example of a non-covalent interaction that is crucial for the stability of many biological and chemical systems. SQM calculations can determine the optimal geometry (distance and offset) for the π-stacking of two N-phenylglycinate molecules and the corresponding interaction energy. These calculations often reveal that a parallel-displaced or T-shaped arrangement is more favorable than a perfectly face-to-face orientation due to reduced electrostatic repulsion.

Table 2: Representative Interaction Energies for Non-Covalent Interactions in a this compound System Calculated by Semi-Empirical Methods

| Interaction Type | Interacting Species | Calculated Interaction Energy (kcal/mol) |

| π-Stacking (Parallel-Displaced) | Phenyl Ring - Phenyl Ring | -2.0 to -3.5 |

| Cation-π | Sodium Ion (Na+) - Phenyl Ring | -15 to -20 |

| Hydrogen Bonding | Carboxylate (COO-) - Water (H₂O) | -4.0 to -6.0 |

| Ion-Pairing | Sodium Ion (Na+) - Carboxylate (COO-) | -100 to -120 (in vacuum) |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

It is important to note that the values in the table are illustrative and the actual interaction energies can vary depending on the specific semi-empirical method used and the surrounding molecular environment. However, these calculations provide valuable quantitative data that helps to build a comprehensive understanding of the forces driving the self-assembly of this compound. By combining the dynamic insights from MD simulations with the energetic details from SQM calculations, a detailed molecular-level picture of the aggregation process can be achieved.

Chemical Reactivity and Organic Transformations Involving Sodium N Phenylglycinate

Role as a Precursor in Diverse Organic Reactions

N-phenylglycine serves as a crucial precursor for the synthesis of a variety of organic molecules, most notably in the production of indigo (B80030) dye. Historically, the industrial synthesis of indigo involved the conversion of N-phenylglycine to indoxyl, which then undergoes oxidative dimerization. Beyond this classical application, N-phenylglycine and its derivatives are extensively used in modern organic synthesis.

They are key starting materials in various coupling and annulation reactions to construct complex heterocyclic frameworks. For instance, N-aryl glycines have been employed in visible-light-promoted photoredox catalysis for aminomethylation and in decarboxylative coupling reactions. These reactions leverage the inherent reactivity of the N-phenylglycine scaffold to form carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of substituted dihydroquinolin-3-ones and chromeno[2,3-b]pyrrol-4(1H)-ones, among other heterocyclic systems. The ability of N-phenylglycine to generate a methyleneamino synthon via decarboxylation makes it a valuable component in multicomponent reactions like the Strecker and Petasis reactions for amino acid synthesis nih.gov.

Cyclization and Condensation Reactions (e.g., Formation of N-Heterocyclic Lactone Compounds, Sydnones)

One of the most well-documented cyclization reactions involving N-phenylglycine is the formation of sydnones, a class of mesoionic heterocyclic compounds. The process begins with the nitrosation of N-phenylglycine to form N-nitroso-N-phenylglycine. Subsequent cyclodehydration of this intermediate, typically using a dehydrating agent like acetic anhydride (B1165640) or the more reactive trifluoroacetic anhydride (TFAA), yields the 3-phenylsydnone (B89390) ring system orgsyn.orgneliti.comwikipedia.orgijcrt.org. This reaction is a cornerstone of sydnone (B8496669) chemistry and has been extensively studied and optimized since its discovery neliti.comwikipedia.orgijcrt.org.

The general sequence for sydnone synthesis is as follows:

Nitrosation: N-phenylglycine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to yield N-nitroso-N-phenylglycine orgsyn.orgneliti.com.

Cyclodehydration: The resulting N-nitroso derivative is exposed to a strong dehydrating agent, which removes a molecule of water to form the 1,2,3-oxadiazole (B8650194) ring characteristic of sydnones neliti.comijcrt.org.

| Dehydrating Agent | Typical Conditions | Yield | Reference |

| Acetic Anhydride | Room temperature for 24h or heating | Good | neliti.com |

| Trifluoroacetic Anhydride (TFAA) | -5 °C to 0 °C, <15 minutes | >90% | neliti.com |

| Thionyl Chloride | Dry ether at room temperature | Low (28%) | neliti.com |

| Thionyl Chloride/Dioxane/Pyridine | Cold | Improved (75%) | neliti.com |

Beyond sydnones, derivatives of N-phenylglycine are precursors to other N-heterocycles through various cyclization and condensation strategies. For example, the intramolecular Claisen condensation, also known as the Dieckmann cyclization, can be applied to appropriate diester derivatives to form cyclic β-keto esters, which are valuable synthetic intermediates youtube.comlibretexts.org. Furthermore, intermolecular cyclization of 2-chloro-N-aryl acetamides can produce 1,4-diarylpiperazine-2,5-diones, which can then be opened to yield N-aryl glycines in a one-pot process nih.gov.

Substitution Reactions and Functional Group Manipulations

The N-phenylglycine scaffold allows for a range of substitution reactions and functional group manipulations at the nitrogen atom, the α-carbon, the carboxyl group, and the aromatic ring. The secondary amine can be acylated, alkylated, or participate in coupling reactions. The carboxylic acid group can be esterified or converted to an amide, providing a handle for further transformations, such as in solid-phase peptide synthesis luxembourg-bio.comresearchgate.net.

Visible-light-promoted photoredox catalysis has emerged as a powerful tool for the functionalization of N-aryl glycines. These methods enable cross-dehydrogenative coupling reactions between N-aryl glycine (B1666218) esters and various partners, including imidazo[1,2-a]pyridines and acylated amines, often mediated by copper catalysts nih.gov. Decarboxylative coupling is another significant transformation, where N-phenylglycine serves as a source for a methyleneamino radical cation, which can then engage in reactions with partners like imidazole-fused heterocycles or silyl (B83357) enol ethers in Mannich-type reactions nih.gov.

Stereoselective and Enantioselective Transformations

The α-carbon of N-phenylglycine is a stereocenter (when the nitrogen is part of a larger, unsymmetrical molecule, as in peptide synthesis), making stereoselective and enantioselective transformations a critical area of study.

A significant challenge in the synthesis of peptides containing phenylglycine (Phg) is the propensity of the α-proton to be abstracted under basic conditions, leading to racemization luxembourg-bio.comresearchgate.net. The benzylic nature of this proton makes it more acidic and thus more susceptible to epimerization compared to other amino acids like phenylalanine researchgate.netnih.govmanchester.ac.uk. This issue is particularly pronounced in Fmoc-based solid-phase peptide synthesis (SPPS), where repeated exposure to basic conditions (piperidine) for Fmoc group deprotection can lead to a significant loss of stereochemical integrity nih.govmanchester.ac.uk.

Studies have shown that the critical step for racemization is the base-catalyzed coupling of the Fmoc-protected phenylglycine luxembourg-bio.comresearchgate.net. The choice of coupling reagent and the base used for activation plays a crucial role in the extent of epimerization observed luxembourg-bio.com.

To combat racemization during SPPS of phenylglycine-containing peptides, several strategies have been developed. These focus on modifying the reaction conditions to minimize the opportunity for epimerization.

Key strategies include:

Choice of Coupling Reagents: Utilizing alternative activating agents to the standard HATU or HBTU can reduce racemization. Reagents such as COMU and DEPBT have been shown to provide better stereochemical retention luxembourg-bio.com.

Choice of Base: Replacing the commonly used base N,N-diisopropylethylamine (DIPEA) with sterically hindered and weaker bases like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) significantly minimizes racemization during the coupling step luxembourg-bio.com.

Microwave-Assisted SPPS: While high temperatures can promote racemization, carefully controlled microwave-assisted SPPS using specific reagent combinations (e.g., DMTMM-BF4 with NMM as the base) has been shown to limit epimerization to acceptable levels nih.govmanchester.ac.uk.

The following table summarizes the effect of different coupling conditions on the diastereomeric purity of a model peptide containing phenylglycine.

| Coupling Activator | Base | Diastereomeric Purity (%) | Reference |

| HATU | DIPEA | Standard (High Racemization) | luxembourg-bio.com |

| HATU | TMP | 93 | luxembourg-bio.com |

| COMU | DIPEA | 92 | luxembourg-bio.com |

| COMU | TMP | Negligible Racemization | luxembourg-bio.com |

| DEPBT | TMP | Negligible Racemization | luxembourg-bio.com |

| DMTMM-BF4 | NMM | 71 | nih.gov |

Functionalization of the Aromatic Ring (e.g., o-Halogenation, o-Alkoxylation)

Direct functionalization of the aromatic ring of N-phenylglycine derivatives offers a pathway to novel amino acid analogues. Palladium-mediated C-H functionalization has proven to be an effective strategy for regioselective substitution at the ortho position of the phenyl ring mdpi.com.

This methodology typically involves the formation of an orthopalladated dimeric complex from the substituted phenylglycine. This palladacycle can then react with various reagents to introduce new functional groups.

o-Halogenation: Treatment of the orthopalladated phenylglycine derivatives with halogenating agents such as PhICl₂, Br₂, or I₂ allows for the synthesis of the corresponding ortho-chloro, ortho-bromo, and ortho-iodo phenylglycines in moderate to very good yields mdpi.com.

o-Alkoxylation: The reaction of the palladacycle with an oxidant like PhI(OAc)₂ in the presence of various alcohols (primary, secondary, linear, branched, or cyclic) leads to the formation of ortho-alkoxylated phenylglycines mdpi.com.

A notable aspect of these transformations is the potential for partial loss of enantiomeric excess. However, optimization of the reaction conditions, including purification of intermediate palladium complexes, can significantly improve the preservation of chirality, achieving enantiomeric excess values of up to 96% for methoxylated and ethoxylated products mdpi.com.

Mechanistic Investigations of Key Transformation Pathways in Sodium N-Phenylglycinate Chemistry

The conversion of this compound to indoxyl is fundamentally an intramolecular cyclization reaction that occurs under strongly basic and anhydrous conditions at elevated temperatures. The seminal work in this area is the Heumann-Pfleger synthesis, which improved upon the original Heumann method by introducing sodium amide (sodamide, NaNH₂). This addition proved crucial in enhancing the efficiency and yield of the reaction.

The Role of Sodium Amide in the Heumann-Pfleger Synthesis

The Heumann-Pfleger synthesis is a classic method for the industrial production of indigo, with the cyclization of N-phenylglycine being a critical step. chemistryviews.org In this process, N-phenylglycine is fused with sodium amide under anhydrous and alkaline conditions. chemistryviews.org

Mechanistically, sodium amide serves as a powerful dehydrating agent, which is essential for facilitating the ring closure to form indoxyl. researchgate.netresearchgate.net The reaction is believed to proceed through the deprotonation of the carboxylic acid and the secondary amine of N-phenylglycine to form the corresponding sodium salts. The strongly basic nature of the reaction medium, particularly with the presence of sodamide, promotes the intramolecular condensation.

The high temperatures required in the original Heumann synthesis often led to decomposition of N-phenylglycine, resulting in lower yields of indoxyl and, consequently, indigo. The introduction of sodium amide by Pfleger allowed for a significant reduction in the reaction temperature, thereby minimizing side reactions and substantially increasing the yield of the desired product. researchgate.netresearchgate.net

While a detailed, universally accepted step-by-step mechanism with definitive spectroscopic evidence for all intermediates remains somewhat elusive in publicly accessible literature, the general consensus points towards a pathway involving the formation of a highly reactive intermediate that rapidly cyclizes. The anhydrous conditions are critical to prevent the hydrolysis of the reactive intermediates and to allow the sodium amide to effectively promote the dehydration and condensation steps.

Below is a table summarizing the proposed key steps in the transformation of this compound to indoxyl in the presence of sodium amide.

| Step | Description | Key Reagents/Conditions | Proposed Intermediate |

| 1 | Deprotonation | Sodium Hydroxide (B78521) / Sodium Amide | Disodium salt of N-phenylglycine |

| 2 | Intramolecular Condensation | High Temperature, Anhydrous | Cyclic intermediate |

| 3 | Dehydration / Elimination | Sodium Amide | Indoxyl anion |

| 4 | Neutralization (upon workup) | Water / Acid | Indoxyl |

It is important to note that the conditions of the Heumann-Pfleger synthesis are harsh, involving high temperatures and strongly basic, molten reaction media. These conditions make the isolation and characterization of transient intermediates exceptionally challenging. Consequently, much of the mechanistic understanding is derived from the logical progression of the reaction, the known chemical properties of the reactants and products, and the observed improvements in yield and reaction conditions upon the addition of reagents like sodium amide.

Further detailed mechanistic studies, potentially employing advanced spectroscopic techniques under specialized conditions or sophisticated computational modeling, would be invaluable in providing a more granular understanding of the transition states and reaction intermediates involved in this historically and industrially significant transformation.

Applications of Sodium N Phenylglycinate in Advanced Materials and Chemical Synthesis

Key Intermediate in Dye Synthesis (e.g., Historical and Modern Indigo (B80030) Dye Production)

Sodium N-phenylglycinate, and its parent acid N-phenylglycine, hold a pivotal place in the history of industrial chemistry as a key precursor to synthetic indigo dye. Before the advent of synthetic methods, indigo was a rare and expensive natural dye extracted from plants. The development of a commercially viable synthesis route in the late 19th and early 20th centuries revolutionized the textile industry.

The most notable process is the Heumann-Pfleger synthesis. In 1901, Johannes Pfleger improved upon Karl Heumann's original 1890 synthesis by introducing sodium amide to the alkali fusion of N-phenylglycine. This modification allowed the reaction to proceed at a lower temperature (around 200°C instead of 300°C) and significantly increased the yield of indigo to as high as 90%. nih.govmdpi.com The general process involves the cyclization of an N-phenylglycine salt via an alkali fusion to form an indoxyl salt. biomedpharmajournal.org This intermediate is then readily oxidized by air to produce the intensely colored indigo dye. nih.govbiomedpharmajournal.org This synthetic route was a major breakthrough that largely replaced the use of natural indigo by the early 20th century. mdpi.com

Modern industrial production of indigo is still largely based on this fundamental chemistry, starting with the synthesis of N-phenylglycine from aniline (B41778), formaldehyde, and hydrogen cyanide. core.ac.uk The resulting N-phenylglycinonitrile is hydrolyzed to N-phenylglycine, which is then converted to its sodium or potassium salt for the subsequent fusion and oxidation steps. core.ac.uknih.gov

| Synthesis Method | Year Developed | Key Reactants/Conditions | Significance |

|---|---|---|---|

| 1st Heumann Synthesis | 1890 | N-phenylglycine, molten alkali (~300°C) | Established N-phenylglycine as a viable precursor, but yields were too low for commercial success. mdpi.comnih.gov |

| Heumann-Pfleger Synthesis | 1901 | N-phenylglycine, sodium amide, sodium hydroxide (B78521), potassium hydroxide (~220°C) | Dramatically improved yield (up to 90%) and lowered reaction temperature, making synthetic indigo commercially viable. nih.govcore.ac.uk |

| BASF Process Improvement | 1925 | Aniline, formaldehyde, hydrogen cyanide to produce N-phenylglycine precursor | Optimized the synthesis of the N-phenylglycine starting material, further improving the economic efficiency of the overall process. mdpi.com |

Catalytic Roles in Organic Transformations

The bifunctional nature of N-phenylglycinate, possessing both a basic amine group and a carboxylate group, allows it to act as an effective catalyst in certain organic transformations, particularly in the realm of sol-gel chemistry.

The sol-gel process is a method for producing solid materials from small molecules, typically involving the hydrolysis and polycondensation of metal alkoxide precursors. wikipedia.org This process can be catalyzed under acidic or basic conditions. Amino acids like N-phenylglycine can function as gentle, bifunctional catalysts for these reactions, which is particularly useful for creating biocompatible materials under neutral pH conditions. core.ac.uk

In the hydrolytic polycondensation of organotrialkoxysilanes (like tetraethoxysilane, TEOS), the amino group of N-phenylglycinate can act as a base catalyst, promoting the hydrolysis of the alkoxide groups (Si-OR) to form silanol (B1196071) groups (Si-OH). Simultaneously, the carboxylic acid/carboxylate end can act as an acid catalyst, facilitating the condensation reaction between silanol groups to form the siloxane (Si-O-Si) backbone of the gel network. This dual catalytic action allows for controlled reaction rates under mild conditions.

By modulating the pH and participating directly in the reaction mechanism, this compound can influence the kinetics of the sol-to-gel transition. The rate of condensation and the structure of the resulting gel network are highly dependent on the pH of the solution. nih.gov By acting as a buffer and a catalyst, N-phenylglycinate helps to control the growth and aggregation of the silicate (B1173343) particles, thereby directing the final structure and properties of the gel. This control is crucial for tailoring the porosity, density, and mechanical properties of the final material. The ability to program the sol-gel transition is a key aspect in creating advanced materials with specific functions.

| Catalytic Function | Reaction Step | Mechanism | Outcome |

|---|---|---|---|

| Base Catalysis | Hydrolysis of Alkoxysilanes | The amine group promotes nucleophilic attack of water on the silicon atom. | Formation of reactive silanol (Si-OH) groups. |

| Acid Catalysis | Condensation of Silanols | The carboxylic acid group protonates a silanol group, making it a better leaving group. | Formation of siloxane (Si-O-Si) bonds and the gel network. |

| pH Control | Overall Sol-Gel Process | The amphoteric nature of the amino acid acts as a buffer. | Controlled gelation time and predictable final material properties. |

Templating Agent in the Synthesis of Inorganic Nanomaterials (e.g., Uranyl Sulfate (B86663) Nanotubules)

This compound can serve as a templating agent, directing the structure of inorganic materials at the nanoscale. A notable example is its use in the synthesis of unique uranyl sulfate nanotubules. nih.govsioc-journal.cnnih.gov

In a study, researchers synthesized a new organically templated uranyl sulfate with the formula Na(phgH⁺)₇(UO₂)₆(SO₄)₁₀₃.₅ by evaporation from an aqueous solution at room temperature. sioc-journal.cnnih.gov The structure consists of distinct uranyl sulfate [(UO₂)₆(SO₄)₁₀]⁸⁻ nanotubules. The formation of these complex structures is directed by protonated N-phenylglycine molecules. nih.gov The aromatic phenyl rings of the N-phenylglycine molecules stack parallel to each other due to π-π interactions, forming cylindrical micelle-like structures. sioc-journal.cnnih.gov These organic assemblies then act as a template around which the uranyl cations and sulfate anions assemble, forming the nanotubular framework with an internal diameter of approximately 1.4 nm. nih.govnih.gov This demonstrates the crucial role of the organic molecule in organizing inorganic components into sophisticated nanostructures.

| Property | Description/Value | Reference |

|---|---|---|

| Chemical Formula | Na(phgH⁺)₇(UO₂)₆(SO₄)₁₀₃.₅ | sioc-journal.cn |

| Templating Agent | Protonated N-phenylglycine (phgH⁺) | nih.govnih.gov |

| Inorganic Framework | Uranyl sulfate [(UO₂)₆(SO₄)₁₀]⁸⁻ | sioc-journal.cnnih.gov |

| Structure | Nanotubules built from uranyl sulfate rings | nih.gov |

| Internal Diameter | ~1.4 nm | nih.govnih.gov |

| Key Interaction for Templating | π-π stacking of N-phenylglycine's aromatic rings | sioc-journal.cnnih.gov |

Precursor for the Synthesis of Diverse Functional Organic Molecules and Derivatives

Beyond its celebrated role in indigo synthesis, this compound is a valuable starting material for a range of other functional organic molecules. Its reactive sites—the aromatic ring, the secondary amine, and the carboxylic acid—allow for diverse chemical modifications, making it a versatile building block in synthetic chemistry.

Alkali salts of N-phenylglycine are listed as starting materials for the production of fungicides, bactericides, textile auxiliaries, and anti-aging agents. google.com Furthermore, the N-phenylglycine scaffold has been incorporated into the design of novel anti-inflammatory agents. nih.gov In one study, a series of N-(4-substituted phenyl)glycine derivatives were synthesized and showed significant anti-inflammatory activity. nih.gov The design rationale involved using the glycine (B1666218) side arm to improve the compound's physicochemical and biological properties while modifying the other side of the phenyl ring to create diverse derivatives. nih.gov

Role in Biotransformation and Mutasynthesis for Derivatization of Natural Compounds (e.g., Antibiotics)

This compound and its analogs are valuable tools in biotechnology for creating novel derivatives of complex natural products through mutasynthesis. This technique combines genetic engineering and precursor-directed biosynthesis. It involves creating a mutant organism that is unable to synthesize a key building block of a natural product, and then supplying it with a synthetic analog of that precursor. google.com

This approach has been successfully used to create new derivatives of pristinamycin (B1678112), a last-resort streptogramin antibiotic used to treat multidrug-resistant bacterial infections. wikipedia.org The natural structure of pristinamycin contains a phenylglycine (Phg) residue. nih.gov Researchers created a mutant strain of the producing bacterium, Streptomyces pristinaespiralis, that could not synthesize its own Phg. google.com By feeding this mutant strain with halogenated Phg derivatives, they were able to incorporate these synthetic precursors into the antibiotic's structure, resulting in the production of two new compounds: 6-chloropristinamycin I and 6-fluoropristinamycin I. wikipedia.org This method allows for the targeted modification of complex molecules that are difficult to alter through traditional chemical synthesis, opening pathways to new drugs with potentially improved properties. google.com

| Natural Product Class | Producing Organism | Blocked Natural Precursor | Synthetic Precursor (Mutasynthon) | Novel Derivatized Compound |

|---|---|---|---|---|

| Pristinamycin I (Antibiotic) | Streptomyces pristinaespiralis (mutant strain) | L-Phenylglycine (Phg) | Halogenated Phg derivatives (e.g., 4-fluorophenylglycine) | 6-Chloropristinamycin I, 6-Fluoropristinamycin I wikipedia.org |

Derivatives and Analogues of N Phenylglycine: Synthesis and Characterization

Synthesis of Functionalized N-Phenylglycine Derivatives (e.g., Halogenated, Alkoxylated, Alkenyl)

The synthesis of functionalized N-phenylglycine derivatives involves a variety of chemical strategies to introduce specific groups onto the phenyl ring or the glycine (B1666218) backbone. These modifications are crucial for tuning the molecule's properties for specific applications.

Palladium-mediated C-H bond activation has emerged as a powerful tool for the regioselective functionalization of the phenyl ring at the ortho position. This approach allows for the direct introduction of halogen and alkoxy groups. The process typically begins with the formation of an orthopalladated derivative from a protected N-phenylglycine ester. This intermediate can then react with halogenating agents like dichlorophenyliodine(III) (PhICl₂), bromine (Br₂), or iodine (I₂) to yield the corresponding ortho-halogenated N-phenylglycine derivatives.

Similarly, ortho-alkoxylation can be achieved by reacting the palladated intermediate with an oxidizing agent such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) in the presence of various alcohols (ROH). This method is versatile and accommodates a range of primary and secondary alcohols, leading to the formation of ortho-alkoxylated N-phenylglycine esters. These functionalized phenylglycines are valuable as they are components of several top-selling pharmaceutical products.

The synthesis of N-phenylglycine derivatives with alkenyl groups can be accomplished through methods developed for α-alkenyl α-amino acids. One such strategy involves the N-H insertion reaction of vinyldiazoacetates with carbamates, catalyzed by a cooperative system of dirhodium(II) carboxylates and chiral spiro phosphoric acids. This method provides a route to enantiomerically enriched α-alkenyl amino acid derivatives, which can be adapted for N-phenylglycine structures.

Structural and Spectroscopic Characterization of Derived Compounds

The characterization of newly synthesized N-phenylglycine derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. In ortho-substituted derivatives, the aromatic region of the ¹H NMR spectrum is particularly informative. For instance, a 1,2-disubstituted phenyl ring typically shows a complex pattern of signals, confirming the position of the new functional group. The chemical shifts and coupling constants of the α-proton and the methylene (B1212753) protons of the glycine unit also provide valuable structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the synthesized compounds, confirming their chemical formula.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A characteristic absorption band for the ester carbonyl group (C=O) in N-phenylglycine methyl ester derivatives, for example, is typically observed around 1736 cm⁻¹.

Below is a table summarizing the characterization data for a representative ortho-halogenated N-phenylglycine derivative, Methyl 2'-bromo-6'-iodophenylglycinate.

| Technique | Observed Data |

|---|---|

| HRMS (ESI+) [m/z] | Calculated for C₉H₁₀BrINO₂ [M+H]⁺: 369.8934, Found: 369.8931 |

| IR (ν, cm⁻¹) | 1736 (νC=O) |

| ¹H NMR (300.13 MHz, CDCl₃) δ (ppm) | 7.70 (d, J = 8.3 Hz, 1H, C₆H₃), 7.47 (d, J = 2.0 Hz, 1H, C₆H₃), 7.12 (dd, J = 8.3, 2.0 Hz, 1H, C₆H₃), 4.99 (s, 1H, CH), 3.74 (s, 3H, OCH₃), 1.25 (s, 2H, NH₂) |

| ¹³C{¹H} NMR (75.47 MHz, CDCl₃) δ (ppm) | 173.0 (s, CO), 143.5 (s, CH, C₆H₃), 141.2 (s, CH, C₆H₃), 132.9 (s, CH, C₆H₃), 131.0 (s, CH, C₆H₃), 123.3 (s, C-Br, C₆H₃), 97.9 (s, C-I, C₆H₃), 65.1 (s, CH), 52.9 (s, OCH₃) |

Studies on Stereoisomeric and Atropoisomeric Derivatives

The stereochemistry of N-phenylglycine derivatives is a critical aspect, particularly when they are incorporated into biologically active molecules. Phenylglycine is known to be susceptible to racemization, especially during peptide synthesis. Functionalization reactions can also impact the stereochemical integrity of the molecule. For instance, the palladium-mediated ortho-alkoxylation of enantiomerically pure phenylglycine can result in a partial loss of the enantiomeric excess.

A fascinating form of stereoisomerism relevant to N-phenylglycine derivatives is atropisomerism. This arises from hindered rotation around a single bond, creating stable, non-interconverting rotational isomers (atropisomers). In N-aryl glycine derivatives, particularly those with bulky ortho-substituents on the phenyl ring, rotation around the C(aryl)-N bond can be restricted. This restriction can give rise to stable, axially chiral atropisomers.

Studies on peptoid oligomers incorporating N-(1-naphthyl)glycine monomers have demonstrated the existence of axial chirality due to this restricted C-N bond rotation. nih.gov The conformational stability of these atropisomers can be investigated using techniques like dynamic HPLC, computational analysis, and X-ray crystallography. nih.gov The ability to synthesize and control the atropisomerism in N-aryl amides is of growing interest in medicinal chemistry, as different atropisomers can exhibit distinct biological activities. acs.org

Integration of Phenylglycine Units in Peptide Chemistry and Self-Assembly Studies

N-phenylglycine and its derivatives are valuable building blocks in peptide chemistry. Their incorporation can impart unique structural and functional properties to peptides. However, the increased acidity of the α-proton in phenylglycine makes it prone to epimerization during solid-phase peptide synthesis (SPPS), which can complicate the synthesis of pure peptides.

Beyond their role in traditional peptide synthesis, N-phenylglycine derivatives are being explored in the field of self-assembling materials. The self-assembly of peptides is driven by non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π-π stacking. The aromatic phenyl ring of N-phenylglycine plays a crucial role in these interactions.

Recent research has compared the hydrogel-forming abilities of peptides containing the flexible phenylalanine versus the more rigid phenylglycine. vub.be This work demonstrated that substituting phenylalanine with phenylglycine in a short amphipathic hexamer peptide resulted in hydrogels with significantly increased gel strength and stability. vub.be The reduced flexibility of the phenylglycine side chain was found to stabilize the self-assembled structures through modified π-π stacking interactions. vub.be The use of N-aryl side chains in peptoid oligomers has also been shown to enforce a trans-amide bond conformation, leading to greater structural stability and the formation of helical structures. acs.org

Functionalization of the phenyl ring (e.g., with halogen or alkoxy groups) would be expected to further modulate these self-assembly properties by altering the electronic nature and steric profile of the aromatic ring, thereby influencing π-π stacking and hydrophobic interactions. This offers a pathway to designing novel peptide-based biomaterials with tunable properties for applications in drug delivery and tissue engineering. vub.benih.gov

Future Research Directions and Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

A primary focus of future research is the development of "green" synthetic pathways for N-phenylglycine and its salts, moving away from traditional methods that may involve hazardous materials or generate significant waste. Current industrial production of related N-acyl amino acid salts often relies on the Schotten-Baumann reaction, which uses fatty acyl chlorides and generates waste that requires post-processing. aiche.org

Future sustainable approaches include:

Utilizing Natural Raw Materials: Research has demonstrated the feasibility of synthesizing related compounds, such as sodium cocoyl glycinate (B8599266), directly from natural oils like coconut oil and sodium glycinate. scirp.org This approach avoids non-natural ingredients and simplifies the production process. scirp.org A similar strategy could be explored for N-phenylglycinate, potentially using bio-derived precursors for the phenyl group.

Avoiding Toxic Reagents: Novel methods for preparing the precursor phenylglycine aim to eliminate the use of highly toxic substances like sodium cyanide. google.com One such method involves reacting benzaldehyde (B42025) and hydrogen cyanide to form an intermediate, which is then cyclized and hydrolyzed to produce phenylglycine, offering a safer and more continuous preparation process. google.com

Catalytic Hydrogenation: A promising green route involves the condensation of a substituted aniline (B41778) with glyoxylic acid to form an imine intermediate, followed by a reduction reaction using a palladium-carbon catalyst under hydrogen. googleapis.comgoogle.com This method is noted for its simple operation and suitability for industrial-scale production. googleapis.comgoogle.com

Mechanochemical Synthesis: This solvent-free or low-solvent technique, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a powerful green alternative to conventional synthesis. rsc.org It can often be performed at room temperature, is easily scalable, and can lead to the formation of novel materials. rsc.org Applying mechanochemistry to the synthesis of Sodium N-phenylglycinate could significantly reduce solvent waste and energy consumption.

| Synthetic Route | Key Reactants/Catalysts | Primary Advantages | Reference |

|---|---|---|---|

| Traditional Schotten-Baumann | Fatty acyl chloride, Amino acid, Alkaline catalyst | Widely established | aiche.org |

| Green Synthesis from Oils | Natural oil (e.g., coconut oil), Sodium glycinate, CH₃ONa | Uses renewable raw materials, avoids toxic reagents. | scirp.org |

| Novel Phenylglycine Synthesis | Benzaldehyde, Hydrogen cyanide | Avoids highly toxic sodium cyanide, allows for continuous production. | google.com |

| Catalytic Hydrogenation | Substituted aniline, Glyoxylic acid, Palladium-carbon/Hydrogen | Simple operation, suitable for industrial scale. | googleapis.comgoogle.com |

Exploration of Novel Catalytic and Biocatalytic Applications

The structure of N-phenylglycine derivatives makes them intriguing candidates for use in or as catalysts. Future work will likely focus on harnessing their potential in both chemical and biological systems.

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, making them ideal for green chemistry applications. Research into the chemoenzymatic synthesis of N-phenyl glycine (B1666218) derivatives has already shown promise, utilizing enzymes in combination with metallic catalysts in aqueous environments. acs.org The use of immobilized enzymes, such as aminotransferases, for the synthesis of precursors like D-Phenylglycine demonstrates a viable path for developing biocatalytic routes that could improve yield and circumvent issues like substrate inhibition. dtu.dk

Nano-Biocatalysis: A frontier in this area is the development of nano-biocatalysts, where enzymes are conjugated with nanomaterials. researchgate.net This approach can significantly enhance the stability and reusability of biocatalysts, overcoming major limitations in their large-scale industrial application. researchgate.net N-phenylglycinate could be explored as a ligand to stabilize nanoparticles or as a substrate in nano-biocatalytic processes.

Nanoparticle Catalysis: Ligand-stabilized nanoparticles are an emerging class of catalysts. rsc.org Research has shown that organic ligands can stabilize platinum or palladium nanoparticles, creating porous, high-surface-area networks with excellent catalytic activity and stability. rsc.orgresearchgate.net N-phenylglycinate and its derivatives could be designed as novel ligands to stabilize metallic nanoparticles, potentially leading to new catalysts for a variety of organic transformations.

Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding

Combining computational chemistry with experimental workflows is a powerful strategy that can accelerate the discovery of new materials and provide profound insights into reaction mechanisms. nih.gov This integrated approach is a key future direction for research on this compound.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to calculate quantum chemical parameters and predict the optoelectronic properties of N-phenylglycine derivatives. acs.org Such calculations help in understanding structure-activity relationships and can guide the design of new molecules with desired properties before they are synthesized in the lab. acs.orgcuny.edu

Accelerated Discovery: By computationally screening large libraries of potential derivatives, researchers can identify the most promising candidates for synthesis and testing. nih.gov This high-throughput screening approach saves significant time and resources compared to purely experimental efforts, focusing laboratory work on molecules with the highest predicted performance. nih.gov The integration of computational predictions with experimental validation has proven to be a successful strategy in discovering novel organic materials. nih.gov

Design and Synthesis of Novel Functionalized Derivatives with Tailored Chemical Properties

The N-phenylglycine scaffold is a versatile platform for creating a wide array of derivatives with specific, tailored properties. Future research will focus on precise chemical modifications to control the functionality of these molecules for targeted applications.

C-H Functionalization: Palladium-mediated C-H functionalization is a powerful tool for directly modifying the phenyl ring of phenylglycine derivatives. mdpi.com This technique allows for the introduction of various functional groups, such as halogens or alkoxy groups, at specific positions (e.g., ortho- to the amino group). mdpi.com This opens up possibilities for creating derivatives with altered electronic properties, steric profiles, or binding capabilities for use in pharmaceuticals and agrochemicals. mdpi.com

Hybrid Molecule Design: A combinatorial approach can be used to merge structural fragments from N-phenylglycine with other pharmacologically active moieties to create novel hybrid compounds. nih.govmdpi.com This strategy has been successfully employed to synthesize new phenylglycinamide derivatives with potential anticonvulsant activity by combining the phenylglycine structure with fragments of known channel modulators. nih.govmdpi.com